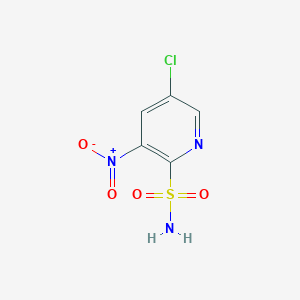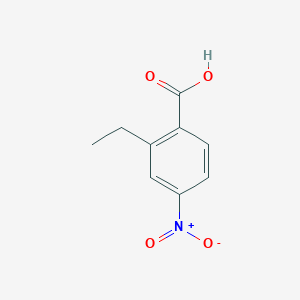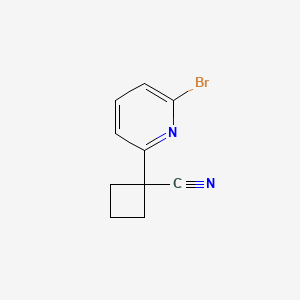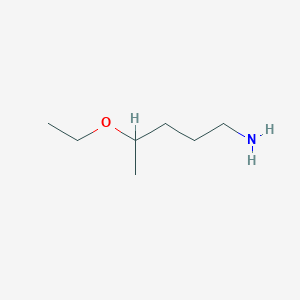
3-(2-(Methylthio)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylthio)ethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with a suitable thiol compound under basic conditions to introduce the methylthio group. Another method involves the cyclization of N-substituted piperidines through a domino process that includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or nickel, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Methylthio)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives, reduced functional groups.
Substitution: N-substituted pyrrolidines.
Applications De Recherche Scientifique
3-(2-(Methylthio)ethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(Methylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylthio group, which can participate in various chemical reactions. The pyrrolidine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(2-(Methylthio)ethyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without additional substituents.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the 2 and 5 positions.
Propriétés
Formule moléculaire |
C7H15NS |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
3-(2-methylsulfanylethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
ZQCSZVMNJIQDPA-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)





![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)







